3-(4-Propoxyphenoxy)pyrrolidinhydrochlorid

Übersicht

Beschreibung

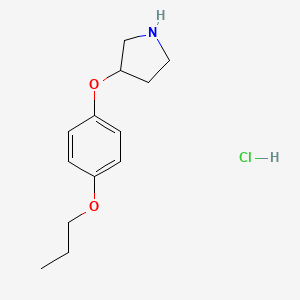

3-(4-Propoxyphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 It is known for its unique structure, which includes a pyrrolidine ring substituted with a propoxyphenoxy group

Wissenschaftliche Forschungsanwendungen

3-(4-Propoxyphenoxy)pyrrolidine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

Target of Action

Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases

Mode of Action

The mode of action of pyrrolidine compounds can vary greatly depending on their structure and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Without specific information on “3-(4-Propoxyphenoxy)pyrrolidine hydrochloride”, it’s difficult to determine the exact biochemical pathways it affects. Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Vorbereitungsmethoden

The synthesis of 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-propoxyphenol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

3-(4-Propoxyphenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where the propoxy group or the pyrrolidine ring can be substituted with other functional groups using appropriate reagents and conditions.

Vergleich Mit ähnlichen Verbindungen

3-(4-Propoxyphenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

3-(4-Methoxyphenoxy)pyrrolidine hydrochloride: Similar structure but with a methoxy group instead of a propoxy group.

3-(4-Ethoxyphenoxy)pyrrolidine hydrochloride: Similar structure but with an ethoxy group instead of a propoxy group.

3-(4-Butoxyphenoxy)pyrrolidine hydrochloride: Similar structure but with a butoxy group instead of a propoxy group.

Biologische Aktivität

Overview

3-(4-Propoxyphenoxy)pyrrolidine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a propoxyphenoxy group. The molecular formula is , and it has a molecular weight of approximately 257.76 g/mol. This compound exhibits potential biological activities that are significant in medicinal chemistry and pharmacology.

The mechanism of action of 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride is not fully elucidated due to limited specific studies. However, pyrrolidine derivatives generally interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The presence of the propoxyphenoxy group may enhance binding affinity and selectivity for certain targets, contributing to its pharmacological properties.

Biological Activities

Research indicates that pyrrolidine derivatives exhibit several biological activities, which may also apply to 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride. These activities include:

- Antioxidant : Protects cells from oxidative stress.

- Anti-inflammatory : Reduces inflammation in various biological contexts.

- Antibacterial and Antifungal : Exhibits properties against bacterial and fungal infections.

- Anticancer : Shows potential in inhibiting cancer cell proliferation.

- Neuropharmacological : May influence neurological pathways, potentially aiding in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The structure of 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride influences its biological activity significantly. The substitution pattern on the pyrrolidine ring and the nature of the propoxy group can affect its pharmacodynamics. For instance, the propoxy group may enhance lipophilicity, improving membrane permeability and bioavailability .

Comparison with Related Compounds

The following table summarizes structural analogs of 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride and their notable characteristics:

| Compound Name | Molecular Formula | Molecular Weight | Notable Characteristics |

|---|---|---|---|

| 3-(4-Methoxyphenoxy)pyrrolidine | 219.30 | Contains a methoxy group instead of propoxy | |

| 3-(4-Trifluoromethoxyphenoxy)pyrrolidine | 295.20 | Features trifluoromethyl group, enhancing lipophilicity | |

| 3-(4-Phenoxyphenoxy)pyrrolidine | 290.32 | Contains two phenoxy groups, increasing steric hindrance |

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride:

- PARP Inhibition Assays : Research on similar pyrrolidine derivatives has shown promising results in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Compounds with structural similarities exhibited IC50 values as low as 4 nM against PARP-1 and PARP-2, indicating strong inhibition potential .

- Cell Proliferation Assays : Compounds structurally related to 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MDA-MB-436). IC50 values ranged from approximately 11.4 µM to 19.8 µM, suggesting that modifications in side chains can enhance anticancer activity .

Eigenschaften

IUPAC Name |

3-(4-propoxyphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-2-9-15-11-3-5-12(6-4-11)16-13-7-8-14-10-13;/h3-6,13-14H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPBBFHCVZVLBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.